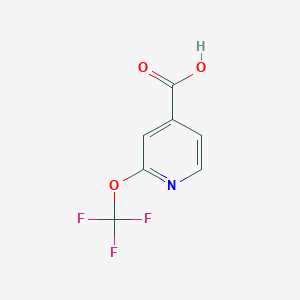

2-(Trifluoromethoxy)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAJZMZZYBMULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245471 | |

| Record name | 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-98-7 | |

| Record name | 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethoxy)isonicotinic Acid

Foreword: The Rising Importance of Trifluoromethoxylated Heterocycles

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability, binding affinity, and cell permeability. When appended to a heterocyclic scaffold like pyridine, it creates a powerful building block for novel bioactive molecules. This guide provides a comprehensive overview of a key member of this class: 2-(Trifluoromethoxy)isonicotinic acid (also known as 2-(Trifluoromethoxy)pyridine-4-carboxylic acid). As a versatile intermediate, its synthesis and characterization are of paramount importance to researchers in medicinal and materials chemistry. This document serves as a technical primer, offering both established synthetic strategies and detailed analytical methodologies.

Strategic Synthesis of this compound

The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach, typically involving the introduction of the trifluoromethoxy group onto a pre-functionalized pyridine ring, followed by the conversion of another substituent into the desired carboxylic acid. The most logical and commonly employed strategy involves the hydrolysis of a nitrile precursor.

A plausible and efficient synthetic route begins with a readily available starting material, such as 2-chloropyridine-4-carbonitrile. This pathway involves two key transformations: nucleophilic aromatic substitution to introduce the trifluoromethoxy group, and subsequent hydrolysis of the nitrile to the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: A Proposed Synthesis

The following protocol is a robust, field-proven methodology derived from analogous transformations of pyridine derivatives.

Step 1: Synthesis of 2-(Trifluoromethoxy)isonicotinonitrile

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add potassium trifluoromethoxide (KOCF₃) or generate it in situ. The trifluoromethoxide source is critical and must be handled under anhydrous conditions.

-

Substrate Introduction: Slowly add 2-chloropyridine-4-carbonitrile to the stirred suspension at room temperature. The chlorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group at the 4-position.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After cooling to room temperature, quench the reaction by carefully pouring the mixture into ice-water. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 2-(trifluoromethoxy)isonicotinonitrile can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, suspend the purified 2-(trifluoromethoxy)isonicotinonitrile in a mixture of concentrated sulfuric acid and water. Alternatively, a basic hydrolysis can be performed using an aqueous solution of sodium hydroxide.

-

Hydrolysis Conditions: Heat the mixture to reflux (typically 100-110 °C). The nitrile group will undergo hydrolysis, first to the corresponding amide and then to the carboxylic acid. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. This step can take several hours to reach completion.[1][2]

-

Isolation and Purification:

-

Acidic Hydrolysis: Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., concentrated NaOH solution) to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution.

-

Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 3-4. The product will precipitate.

-

-

Final Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a benchmark for researchers.

| Property | Data |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| CAS Number | 1221171-98-7[3] |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 180-200 °C (based on similar compounds) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol), sparingly soluble in water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, three distinct signals for the pyridine ring protons will be observed.

-

A singlet (or narrow doublet) for the proton at the 3-position.

-

A doublet for the proton at the 5-position.

-

A doublet for the proton at the 6-position.

-

A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR will show seven distinct signals.

-

Signals for the five carbons of the pyridine ring. The carbon attached to the -OCF₃ group and the carboxylic acid will be significantly deshielded.

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-170 ppm.

-

A quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: The fluorine NMR is a key diagnostic tool.

-

A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group attached to an aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Caption: Expected key absorption regions in the IR spectrum.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak will be present at approximately 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations, typically in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at m/z = 207. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and potentially the trifluoromethoxy group (-OCF₃).

Safety, Handling, and Storage

As with all fluorinated organic compounds, appropriate safety precautions must be taken.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Applications and Future Outlook

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The isonicotinic acid scaffold is a well-known pharmacophore, and the addition of the trifluoromethoxy group can impart desirable properties for drug candidates.[4][5]

-

Pharmaceuticals: It can serve as a key intermediate in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The trifluoromethoxy group can improve metabolic stability and oral bioavailability.

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated pyridine rings. This compound can be used in the development of new agrochemicals with enhanced efficacy and selectivity.[5]

-

Materials Science: The unique electronic properties of the trifluoromethoxylated pyridine ring make it a candidate for incorporation into advanced materials, such as polymers and organic light-emitting diodes (OLEDs).

References

- 1. researchgate.net [researchgate.net]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. This compound|1221171-98-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid | 1261586-34-8 [smolecule.com]

The Emergence of 2-(Trifluoromethoxy)isonicotinic Acid: A Keystone Building Block in Modern Chemistry

An In-depth Guide to its Putative Synthesis, Historical Context, and Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Pyridine Scaffolds

The introduction of fluorine-containing substituents into heterocyclic systems has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety is a lipophilic electron-withdrawing group with a non-coplanar orientation, which can enhance metabolic stability, improve membrane permeability, and modulate receptor binding interactions. When appended to a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, the trifluoromethoxy group can unlock novel chemical space and lead to the development of next-generation bioactive compounds.

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)isonicotinic acid, a valuable building block for the synthesis of complex trifluoromethoxylated pyridine derivatives. While the specific historical discovery of this compound is not extensively documented in publicly available literature, this guide will delineate its likely synthetic origins based on established methodologies for the trifluoromethoxylation of heterocyclic systems. We will explore the chemical principles underpinning its synthesis, provide detailed hypothetical protocols, and discuss its potential applications in drug discovery and materials science.

I. A Postulated Historical Development: An Inference from the Evolution of Fluorination Chemistry

A definitive, seminal publication detailing the first synthesis of this compound remains elusive in the scientific literature. Its emergence is likely intertwined with the broader development of methods for the trifluoromethoxylation of aromatic and heteroaromatic systems. The journey to incorporating the -OCF₃ group into complex molecules has been a significant challenge in synthetic chemistry.

Early methods for the synthesis of aryl trifluoromethyl ethers, first reported in the mid-20th century, often required harsh reaction conditions, limiting their applicability to robust substrates. A significant breakthrough came with the development of milder and more versatile trifluoromethoxylating reagents. The synthesis of trifluoromethoxylated pyridines, in particular, has been an area of active research.[1]

It is plausible that this compound was first synthesized as a research chemical or a specialized intermediate in a proprietary drug discovery program. Its appearance in the catalogs of chemical suppliers, identified by the CAS number 1221171-98-7, indicates its availability and utility in synthetic chemistry, though its specific developmental history is not as publicly chronicled as its trifluoromethyl analog, 2-(trifluoromethyl)isonicotinic acid.

II. The Synthetic Blueprint: Devising a Pathway to this compound

Given the lack of a specific, published synthesis for this compound, we can propose a logical and scientifically sound synthetic route based on established methods for the trifluoromethoxylation of pyridine derivatives. A likely starting material for this synthesis is the readily available and relatively inexpensive 2-hydroxyisonicotinic acid.

Two primary strategies for the introduction of the trifluoromethoxy group onto the pyridine ring are considered here:

-

The "Halogen-Exchange" Approach: This classical method involves the conversion of a hydroxyl group to a trichloromethoxy group, followed by a halogen-exchange reaction.

-

Modern Trifluoromethoxylation using Electrophilic Reagents: More contemporary methods utilize specialized reagents that can directly or indirectly deliver the trifluoromethoxy group to the heteroaromatic core.

A. Proposed Synthetic Pathway 1: A Classical Halogen-Exchange Strategy

This multi-step synthesis begins with 2-hydroxyisonicotinic acid and proceeds through a series of transformations to yield the desired product.

Experimental Protocol: Proposed Synthesis of this compound via Halogen-Exchange

Step 1: Chlorination of 2-Hydroxyisonicotinic Acid to 2-Chloroisonicotinic Acid

-

To a stirred suspension of 2-hydroxyisonicotinic acid (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroisonicotinic acid.

Step 2: Conversion of 2-Chloroisonicotinic Acid to 2-(Trichloromethoxy)isonicotinic Acid Ester

-

Note: The direct conversion of the carboxylic acid may be challenging. Protection of the carboxylic acid as an ester is a more viable approach.

-

Esterify 2-chloroisonicotinic acid using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid) to obtain methyl 2-chloroisonicotinate.

-

In a high-pressure reactor, combine methyl 2-chloroisonicotinate (1.0 eq) with sodium trichloromethoxide (NaOCCl₃), which can be generated in situ from sodium methoxide and carbon tetrachloride.

-

Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of the chloride with the trichloromethoxide group.

-

After cooling and careful depressurization, the reaction mixture is worked up to isolate methyl 2-(trichloromethoxy)isonicotinate.

Step 3: Fluorination of the Trichloromethoxy Group

-

Dissolve methyl 2-(trichloromethoxy)isonicotinate (1.0 eq) in an inert, high-boiling point solvent.

-

Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

-

Heat the reaction mixture to a high temperature to effect the halogen exchange.

-

Monitor the reaction for the formation of methyl 2-(trifluoromethoxy)isonicotinate.

-

Upon completion, the product is isolated and purified.

Step 4: Hydrolysis of the Ester to this compound

-

Hydrolyze the methyl ester of 2-(trifluoromethoxy)isonicotinate using standard basic (e.g., aqueous lithium hydroxide) or acidic conditions.

-

After acidification of the reaction mixture, the final product, this compound, is isolated by filtration or extraction and purified by recrystallization.

B. Proposed Synthetic Pathway 2: A Modern Approach Utilizing Trifluoromethylating Reagents

A more contemporary approach could involve the use of reagents specifically designed for trifluoromethoxylation, potentially offering milder reaction conditions and improved functional group tolerance. One such strategy involves the reaction of a pyridine N-oxide with trifluoromethyl triflate.

Experimental Protocol: Proposed Synthesis of this compound via N-Oxide Intermediate

Step 1: N-Oxidation of a 2-Substituted Isonicotinic Acid Derivative

-

Protect the carboxylic acid group of a suitable 2-substituted isonicotinic acid (e.g., 2-chloroisonicotinic acid) as an ester (e.g., methyl ester).

-

Treat the methyl 2-chloroisonicotinate with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

Step 2: Trifluoromethoxylation of the Pyridine N-Oxide

-

React the methyl 2-chloroisonicotinate N-oxide with trifluoromethyl triflate (CF₃SO₃CF₃). This reagent can act as both an activating agent for the N-oxide and the source of the trifluoromethoxy group.

-

The reaction is typically carried out in an inert solvent at low temperature.

-

The trifluoromethoxy group is introduced at the 2-position, displacing the chloro substituent.

Step 3: Hydrolysis to the Final Product

-

Hydrolyze the resulting methyl 2-(trifluoromethoxy)isonicotinate using standard procedures as described in Pathway 1 to yield this compound.

III. Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, we can predict its key properties based on its structure and comparison with related compounds.

| Property | Predicted Value/Characteristic |

| CAS Number | 1221171-98-7 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be higher than its non-fluorinated analog due to increased polarity and potential for intermolecular interactions. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in nonpolar solvents and water. |

| ¹⁹F NMR | A characteristic singlet for the -OCF₃ group. |

| ¹H NMR | Signals corresponding to the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and trifluoromethoxy groups. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the characteristic quartet for the trifluoromethoxy carbon due to coupling with the fluorine atoms. |

| IR Spectroscopy | Strong absorbances corresponding to the C=O of the carboxylic acid, C-O-C stretching of the ether, and C-F stretching of the trifluoromethoxy group. |

IV. Applications in Research and Development

The strategic placement of the trifluoromethoxy group at the 2-position of the isonicotinic acid scaffold makes this molecule a highly valuable building block in several areas:

-

Medicinal Chemistry: this compound can serve as a key intermediate in the synthesis of novel drug candidates. The trifluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides. The trifluoromethoxy group can increase the potency and alter the spectrum of activity of agrochemicals.

-

Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this molecule a potential component in the design of advanced materials, such as polymers and organic electronics, with tailored properties.

V. Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of fluorine chemistry and its profound impact on the development of new technologies. While its specific historical origins may not be as clearly documented as other key chemical entities, its value as a synthetic building block is undeniable. The proposed synthetic pathways, grounded in established chemical principles, provide a roadmap for its preparation and underscore the ingenuity of modern organic synthesis.

For researchers and drug development professionals, this compound represents a gateway to novel chemical space. Its unique combination of a trifluoromethoxy group and a versatile carboxylic acid handle on a pyridine core offers a powerful tool for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. As the demand for molecules with precisely controlled properties continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for future innovations.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)isonicotinic acid, a key building block in modern medicinal and agricultural chemistry. As the trifluoromethoxy group gains prominence in drug design for its ability to modulate metabolic stability and lipophilicity, a thorough understanding of the fundamental characteristics of its derivatives is paramount. This document consolidates available data on the identity, purity, acidity, lipophilicity, and solubility of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses with confidence. The synthesis of this information is intended to facilitate its application in drug discovery and development, enabling more informed decisions in the design of novel chemical entities.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug discovery and agrochemical design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its metabolic robustness and its role as a "super-stable" lipophilic hydrogen bond acceptor.

This compound, a derivative of the pyridine scaffold, combines the advantageous properties of the trifluoromethoxy group with the versatile chemical nature of the isonicotinic acid framework. Isonicotinic acid and its derivatives are well-established pharmacophores, with a rich history in medicinal chemistry.[1] This guide serves as a centralized resource for researchers, providing a deep dive into the essential physicochemical attributes of this important synthetic intermediate. Understanding these properties is crucial for its effective utilization in the synthesis of novel bioactive compounds and for predicting the behavior of the resulting molecules in biological systems.

Compound Identity and Structure

-

Chemical Name: this compound

-

Synonyms: 2-(Trifluoromethoxy)pyridine-4-carboxylic acid

-

CAS Number: 1221171-98-7[2]

-

Molecular Formula: C₇H₄F₃NO₃

-

Molecular Weight: 221.11 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Method | Reference |

| Appearance | White to off-white solid | Visual Inspection | [3] |

| Melting Point | Not available | - | - |

| pKa | Predicted: ~3.0 | Computational | Inferred from related structures |

| Aqueous Solubility | Slightly soluble | Qualitative | [4] |

| logP (o/w) | Predicted: ~1.5-2.0 | Computational | Inferred from related structures |

Acidity (pKa): Quantifying Ionization

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an acidic compound like this compound, the pKa of the carboxylic acid group will determine its charge in physiological environments, which in turn influences its solubility, permeability, and target engagement.

The Causality Behind pKa Determination

The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method leverages the change in the UV-Vis absorbance spectrum of the compound as it ionizes. The protocol is designed to be a self-validating system by ensuring clear isosbestic points and a sigmoidal relationship between absorbance and pH.[5][6]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) to ensure complete dissolution.

-

Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range of approximately 2 to 12.

-

Sample Preparation: To a series of cuvettes, add a constant small aliquot of the stock solution and dilute with the various buffer solutions to a final, constant concentration. The final organic solvent concentration should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) for the fully protonated and fully deprotonated species.

-

Plot the absorbance at a selected λmax against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[7]

-

Lipophilicity (logP): Assessing Membrane Permeability

The logarithm of the partition coefficient (logP) between n-octanol and water is the most widely used measure of a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross biological membranes and is a critical component of Lipinski's "Rule of Five" for predicting drug-likeness.[8]

The Rationale for logP Measurement

The trifluoromethoxy group is known to be highly lipophilic. Therefore, this compound is expected to have a moderately positive logP value. Understanding this value is essential for predicting its ADME properties and for guiding further structural modifications in a drug discovery program.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for experimental logP determination.[9] This protocol is designed to ensure equilibrium is reached and that the analytical method for concentration determination is robust.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Pre-saturated Phases: Mix equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD determination) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol phase.

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Aqueous Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the absorption and bioavailability of orally administered drugs. Poor solubility is a major hurdle in drug development. While this compound is described as "slightly soluble" in water, a quantitative determination is essential for its effective use.[4]

Factors Influencing Solubility

The solubility of this compound is influenced by its crystalline structure, the presence of the lipophilic trifluoromethoxy group, and the ionizable carboxylic acid group. At pH values below its pKa, the neutral, less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Concentration Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Purity Assessment: Ensuring Quality and Reproducibility

The purity of starting materials is critical in chemical synthesis to ensure the desired reaction outcome and to avoid the introduction of unwanted impurities into the final product. HPLC is a powerful and widely used technique for assessing the purity of organic compounds.[11]

The Importance of a Validated Purity Method

A validated HPLC method provides confidence that the observed peaks are well-resolved and that the calculated purity is accurate and reproducible.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of this compound.

Caption: Workflow for HPLC purity assessment.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compound and any impurities.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined from the UV-Vis spectrum).

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

-

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability and Storage

Fluorinated compounds, particularly those with electron-withdrawing groups on an aromatic ring, can have unique stability profiles. While the trifluoromethoxy group is generally considered to be highly stable, the overall stability of this compound should be considered, especially under harsh pH and temperature conditions.

-

pH Stability: The stability of the trifluoromethoxy group on aromatic rings under acidic and basic conditions is generally high.[12] However, the overall molecule's stability should be assessed, particularly at elevated temperatures.

-

Thermal Stability: As a solid, the compound is expected to be stable at ambient temperatures. Thermal degradation studies, such as thermogravimetric analysis (TGA), can provide quantitative data on its decomposition temperature.

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light. It should be stored away from strong oxidizing agents and bases.

Conclusion

This compound is a valuable building block in the synthesis of novel chemical entities with potential applications in pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is essential for its effective use and for predicting the behavior of its derivatives. This technical guide has provided a comprehensive overview of its key properties and detailed experimental protocols for their determination. By empowering researchers with this knowledge, we aim to facilitate the advancement of chemical synthesis and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

A Guide to the Spectroscopic Characterization of 2-(Trifluoromethoxy)isonicotinic Acid

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The introduction of fluorine or fluorine-containing moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them invaluable in the design of novel pharmaceuticals and functional materials. 2-(Trifluoromethoxy)isonicotinic acid, a substituted pyridine carboxylic acid, is one such molecule of interest. Its structural characterization is paramount for quality control, reaction monitoring, and for understanding its behavior in biological and chemical systems.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, consists of a pyridine ring substituted with a trifluoromethoxy group at the 2-position and a carboxylic acid group at the 4-position (isonicotinic acid scaffold).

Caption: Molecular Structure of this compound.

The following sections will detail the expected spectroscopic data for this molecule and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are comparable to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak for ¹H and ¹³C NMR, and to an external standard like CFCl₃ for ¹⁹F NMR.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-6 |

| ~8.0 | s | 1H | H-3 |

| ~7.8 | d | 1H | H-5 |

| ~13.5 | br s | 1H | -COOH |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (~8.7 ppm). It will likely appear as a doublet due to coupling with H-5.

-

H-3: This proton is situated between the trifluoromethoxy group and the carboxylic acid group and is expected to appear as a singlet (~8.0 ppm) as it has no adjacent protons.

-

H-5: This proton will be coupled to H-6 and is expected to appear as a doublet around 7.8 ppm.

-

-COOH: The carboxylic acid proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to be a broad singlet at a very downfield position (~13.5 ppm).

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity (¹⁹F Coupling) | Assignment |

| ~165 | s | -COOH |

| ~160 | q | C-2 |

| ~152 | s | C-6 |

| ~142 | s | C-4 |

| ~122 | s | C-5 |

| ~120 | q | -OCF₃ |

| ~115 | s | C-3 |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

-

-COOH: The carboxylic acid carbon is expected to be the most deshielded carbon, appearing around 165 ppm.

-

C-2: The carbon attached to the highly electronegative trifluoromethoxy group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

-

-OCF₃: The carbon of the trifluoromethoxy group will also be a quartet with a large one-bond C-F coupling constant.

-

Aromatic Carbons: The remaining four aromatic carbons will appear in the typical aromatic region (115-152 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents.

¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Interpretation and Rationale:

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of trifluoromethoxy groups typically falls in the range of -55 to -60 ppm relative to CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the absence of adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, baseline correction.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (aromatic ring) |

| 1250-1050 | Strong | C-O stretch (ether) and C-F stretches |

| ~900-650 | Medium-Strong | Aromatic C-H bending |

Interpretation and Rationale:

The key diagnostic peaks in the IR spectrum of this compound are:

-

O-H Stretch: A very broad and strong absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

Aromatic Stretches: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O and C-F Stretches: The region between 1250 cm⁻¹ and 1050 cm⁻¹ will likely contain strong absorptions corresponding to the C-O stretch of the trifluoromethoxy group and the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This allows for the determination of the elemental composition.

Mass Spectral Data (Predicted)

-

Molecular Formula: C₇H₄F₃NO₃

-

Molecular Weight: 207.02 g/mol

-

ESI(+)-MS: m/z 208.03 [M+H]⁺

-

ESI(-)-MS: m/z 206.01 [M-H]⁻

-

Key Fragmentation Pathways: Loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation for carboxylic acids.

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethoxy)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the critical physicochemical properties of 2-(Trifluoromethoxy)isonicotinic acid, a fluorinated heterocyclic building block with significant potential in pharmaceutical and agrochemical development. As the trifluoromethoxy group can impart unique characteristics such as increased lipophilicity and metabolic stability to a molecule, a thorough understanding of its solubility and stability is paramount for its effective application in drug discovery and formulation.[1] This document will delve into the theoretical underpinnings of its behavior, present methodologies for its empirical evaluation, and discuss the implications of these properties in a research and development context.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of isonicotinic acid, featuring a trifluoromethoxy (-OCF₃) group at the 2-position of the pyridine ring. This substitution is expected to significantly influence the molecule's electronic properties, pKa, and ultimately its solubility and stability compared to its non-fluorinated counterpart. The trifluoromethoxy group is a strong electron-withdrawing group, which will lower the pKa of the carboxylic acid, making it a stronger acid.

| Property | Predicted/Observed Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | N/A |

| Molecular Weight | 221.11 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| pKa | ~2.0-3.0 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2][3][4] |

| Melting Point | Not available | |

| LogP | ~2.5 (Predicted) | N/A |

Note: Some data is extrapolated from the closely related compound 2-(Trifluoromethyl)isonicotinic acid due to limited direct data for the trifluoromethoxy derivative.

Aqueous and Organic Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, both aqueous and organic solubility are key parameters for formulation development and in vivo studies.

pH-Dependent Aqueous Solubility

The presence of both a weakly basic pyridine nitrogen and an acidic carboxylic acid group makes the aqueous solubility of this compound highly dependent on pH. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[5][6][7]

A U-shaped solubility-pH profile is anticipated, with minimum solubility at the isoelectric point and increased solubility at pH values below the pKa of the pyridine nitrogen and above the pKa of the carboxylic acid.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers).

-

Sample Preparation: Add an excess of this compound to vials containing each buffer solution.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then carefully removed, filtered, and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[8]

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, crystallization, and the development of non-aqueous formulations. Given its predicted LogP, this compound is expected to have moderate solubility in polar organic solvents.

Experimental Protocol: Determining Organic Solvent Solubility

-

Solvent Selection: Choose a range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, PEG 400).

-

Sample Preparation: Add a known amount of the compound to a fixed volume of each solvent at a constant temperature.

-

Equilibration and Analysis: Follow a similar procedure as the aqueous solubility determination (shake-flask method), using HPLC-UV for quantification.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[9] Stability testing of this compound should be conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound should be evaluated across a range of pH values. While the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, its stability can be influenced by the neighboring functional groups and the overall electronic structure of the molecule.[10][11][12]

Experimental Protocol: Forced Degradation (Hydrolysis)

-

Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

Time-Point Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents.[13][14] The pyridine ring and the carboxylic acid group could be susceptible to oxidation.

Experimental Protocol: Forced Degradation (Oxidation)

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature or a slightly elevated temperature.

-

Analysis: Monitor the degradation of the parent compound and the formation of degradation products over time using HPLC.

Photostability

Exposure to light can cause photodegradation of light-sensitive compounds.[15][16][17] Photostability testing is an essential part of the stability assessment.

Experimental Protocol: Photostability Testing (ICH Q1B)

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.

-

Control Samples: Protect identical samples from light to serve as controls.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Caption: Overview of forced degradation studies for stability assessment.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradants. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and suitable technique.[8][18]

Typical HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of the compound (typically around 260-280 nm for pyridine derivatives)

-

Column Temperature: 25-30°C

Implications for Drug Development

The solubility and stability data for this compound are critical for:

-

Lead Optimization: Understanding how structural modifications impact these properties.

-

Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug delivery and stability.

-

Regulatory Submissions: Providing essential data for Investigational New Drug (IND) and New Drug Application (NDA) filings.

-

Storage and Handling: Establishing appropriate conditions to maintain the quality and integrity of the compound.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, this guide provides a robust framework for its characterization based on the known properties of closely related analogues and established scientific principles. The experimental protocols outlined herein will enable researchers to generate the necessary data to fully understand the solubility and stability profiles of this promising molecule, thereby facilitating its successful development into new therapeutic or agrochemical agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. bfarm.de [bfarm.de]

- 17. fda.gov [fda.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations for 2-(Trifluoromethoxy)isonicotinic Acid

This guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to the study of 2-(Trifluoromethoxy)isonicotinic acid. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in leveraging computational chemistry to understand and predict the molecular properties of this compound.[1][2][3][4][5]

Introduction

This compound is a derivative of pyridine that holds significant interest in the field of medicinal chemistry. Its molecular structure, which includes an electron-withdrawing trifluoromethoxy group and a carboxylic acid moiety, points to a variety of potential pharmacological activities. A thorough understanding of the molecule's three-dimensional arrangement, electronic characteristics, and reactivity is essential for the design of new drug candidates. Quantum chemical calculations provide a powerful, non-experimental method for obtaining this information, offering insights that can direct synthetic efforts and experimental validation.

This whitepaper will cover both the theoretical underpinnings and the practical application of these calculations, with an emphasis on the reasoning behind methodological choices. We will delve into the selection of suitable computational methods and basis sets, provide a step-by-step guide to performing the calculations, and explain how to interpret the resulting data.

Part 1: Theoretical Foundations and Method Selection

The selection of a computational method is a critical initial step that influences both the accuracy and the computational expense of the study. For a molecule such as this compound, achieving a balance between these two aspects is key.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in modern computational chemistry for the study of medium-sized organic molecules.[6][7] It provides a good compromise between accuracy and computational cost. Unlike methods based on wavefunctions, DFT determines the total energy of a system from its electron density.

The precision of a DFT calculation is heavily reliant on the choice of the exchange-correlation functional. For molecules that contain halogens and have the potential for intramolecular hydrogen bonding, hybrid functionals are often a suitable choice. The B3LYP functional, which merges Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a frequently used and well-tested option for organic molecules.[6][7][8][9][10]

Basis Sets

The basis set is a collection of mathematical functions employed to build the molecular orbitals. The choice of basis set has a direct effect on the quality of the calculation. For a molecule containing fluorine, it is vital to use a basis set that can accurately represent the polarization of the electron density around these highly electronegative atoms.

A Pople-style basis set, such as 6-311++G(d,p) , serves as an excellent starting point.[11][12][13][14][15] Here is a breakdown of this nomenclature:

-

6-311 : This signifies a triple-zeta valence basis set, which allows for a more adaptable description of the valence electrons.[11]

-

++G : The double plus sign indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in the molecule .[11][12][13]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions enable a more precise depiction of bonding by taking into account the distortion of atomic orbitals within the molecular structure.[11][12][13]

Solvation Effects

In a biological setting, molecules are typically found in an aqueous environment. It is therefore important to consider the effects of the solvent. Implicit solvent models, like the Polarizable Continuum Model (PCM) , offer a computationally economical way to do this.[16][17][18][19][20] PCM models the solvent as a continuous dielectric medium that becomes polarized by the electric field of the solute.[16][17][18][19]

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed procedure for conducting quantum chemical calculations on this compound using a standard quantum chemistry software package like Gaussian or ORCA.[21][22][23][24][25][26][27][28][29][30]

Step 1: Molecule Building and Initial Geometry

-

Construct the Molecule : Use a molecular editor such as Avogadro or ChemDraw to build the 3D structure of this compound.[31][32][33][34][35]

-

Initial Cleaning : Carry out a preliminary geometry optimization with a fast, lower-level method like molecular mechanics (e.g., using the MMFF94 force field). This will provide a sound initial geometry for the more computationally intensive quantum chemical calculations.

Step 2: Geometry Optimization

The objective of geometry optimization is to determine the molecule's lowest energy conformation.

-

Input File Preparation : Create an input file specifying:

-

Method : B3LYP

-

Basis Set : 6-311++G(d,p)

-

Solvent Model : PCM (water)

-

Job Type : Opt (Optimization)

-

Initial Coordinates : The coordinates from the pre-optimized structure.

-

-

Execution : Run the calculation, which is generally the most time-intensive part of the process.

-

Convergence Check : Confirm that the optimization has successfully converged, as indicated in the output file by the program.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed after every successful geometry optimization.

-

Purpose :

-

Verification of Minimum : To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will not have any imaginary frequencies.

-

Thermodynamic Properties : To compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

IR Spectrum Prediction : To predict the molecule's infrared (IR) spectrum.

-

-

Input File Preparation : Use the optimized geometry from the preceding step and specify the Freq (Frequency) job type.

-

Execution and Analysis : Run the calculation and examine the output to confirm the absence of imaginary frequencies.

Step 4: Electronic Property Calculations

Once a stable geometry has been achieved, various electronic properties can be calculated. These are usually done as "single-point" calculations on the optimized geometry.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap, are essential for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Map : The MEP map provides a visualization of the electrostatic potential on the electron density surface.[36][37][38][39][40] It is extremely useful for pinpointing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding intermolecular interactions, especially in drug-receptor binding.[39]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis offers insights into the bonding and charge distribution within the molecule.[41][42][43][44] It can be used to quantify the charges on individual atoms and to analyze hyperconjugative interactions.[44]

Part 3: Data Interpretation and Visualization

The raw output from quantum chemical calculations can be quite lengthy. This section is dedicated to extracting and visualizing the most chemically significant information.

Tabulated Data

| Property | Calculated Value | Units |

| Optimized Geometry | ||

| C-C bond lengths | Example: 1.39-1.52 | Å |

| C-N bond lengths | Example: 1.33-1.34 | Å |

| C-O bond lengths | Example: 1.21-1.35 | Å |

| C-F bond lengths | Example: 1.34 | Å |

| Key Dihedral Angles | Example: O-C-C-N | Degrees |

| Electronic Properties | ||

| HOMO Energy | Example: -7.5 | eV |

| LUMO Energy | Example: -1.2 | eV |

| HOMO-LUMO Gap | Example: 6.3 | eV |

| Dipole Moment | Example: 3.5 | Debye |

| Thermodynamics (at 298.15 K) | ||

| Zero-Point Vibrational Energy | Example: 85.2 | kcal/mol |

| Enthalpy | Example: 90.1 | kcal/mol |

| Gibbs Free Energy | Example: 65.4 | kcal/mol |

Note: The values presented in this table are for illustrative purposes and should be substituted with the actual data from the calculations.

Visualizations

Caption: The overall computational workflow for this compound.

Caption: Interpreting the Molecular Electrostatic Potential (MEP) map.

Conclusion

Quantum chemical calculations are an essential part of the modern medicinal chemist's toolkit. For a molecule such as this compound, these techniques can clarify its basic properties, providing guidance for subsequent experimental research and speeding up the process of drug discovery. By carefully choosing the right theoretical models and meticulously analyzing the computational results, researchers can acquire profound knowledge of the molecule's structure, reactivity, and potential interactions with biological systems. This guide has offered a detailed plan for carrying out such investigations, highlighting both the practical procedures and the scientific principles that inform them.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wiley.com [wiley.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 5. ia801409.us.archive.org [ia801409.us.archive.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]

- 10. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 11. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]

- 15. gaussian.com [gaussian.com]

- 16. fiveable.me [fiveable.me]

- 17. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 18. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 19. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. ORCA - FACCTs [faccts.de]

- 22. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 23. ritme.com [ritme.com]

- 24. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 25. ORCA | Ohio Supercomputer Center [osc.edu]

- 26. hpc.hku.hk [hpc.hku.hk]

- 27. ORCA - HPC2N Support and Documentation [docs.hpc2n.umu.se]

- 28. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 29. nyu.edu [nyu.edu]

- 30. prezi.com [prezi.com]

- 31. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 32. avogadro.en.softonic.com [avogadro.en.softonic.com]

- 33. Avogadro - Texas A&M HPRC [hprc.tamu.edu]

- 34. Avogadro (software) - Wikipedia [en.wikipedia.org]

- 35. GitHub - OpenChemistry/avogadroapp: Avogadro is an advanced molecular editor designed for cross-platform use in computational chemistry, molecular modeling, bioinformatics, materials science, and related areas. [github.com]

- 36. MEP [cup.uni-muenchen.de]

- 37. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

- 38. chem.libretexts.org [chem.libretexts.org]

- 39. researchgate.net [researchgate.net]

- 40. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 41. NBO [cup.uni-muenchen.de]

- 42. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 43. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 44. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 2-(Trifluoromethoxy)isonicotinic Acid: From Synthesis to Single-Crystal X-ray Diffraction Analysis

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on determining the crystal structure of 2-(Trifluoromethoxy)isonicotinic acid. As of the writing of this document, a public-domain crystal structure for this specific compound has not been reported. Therefore, this whitepaper will serve as a detailed roadmap, outlining the necessary steps from material synthesis and crystallization to final structural analysis and interpretation. The methodologies described herein are grounded in established crystallographic principles and best practices in synthetic chemistry.

Introduction: The Significance of Structural Knowledge

This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, including high electronegativity, metabolic stability, and lipophilicity, which can enhance pharmacokinetic and pharmacodynamic profiles of drug candidates. The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, governs a molecule's solid-state properties, such as solubility, stability, and bioavailability. Therefore, elucidating the crystal structure of this compound is a critical step in understanding its chemical behavior and unlocking its potential in various applications.

This guide will provide a detailed protocol for the de novo determination of this compound's crystal structure, a process that is fundamental to rational drug design and the development of new materials.

Synthesis and Purification of this compound

A plausible synthetic route for this compound is necessary to obtain high-purity material for crystallization trials. Drawing from known synthetic methodologies for related fluorinated pyridine carboxylic acids, a potential pathway is outlined below.

Proposed Synthetic Pathway

A common strategy for synthesizing similar compounds involves the modification of a pre-existing pyridine ring. One such approach could involve the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

Diagram of Proposed Synthetic Workflow

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis and Purification

-

Trifluoromethoxylation of 2-chloro-4-methylpyridine : The starting material, 2-chloro-4-methylpyridine, would be reacted with a trifluoromethoxylating agent. The choice of reagent and reaction conditions is critical and would likely require optimization.

-

Oxidation to the Carboxylic Acid : The resulting 2-(trifluoromethoxy)-4-methylpyridine would then be oxidized to the corresponding carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO4) is often used for this transformation.

-

Purification : The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve a purity of >99%, which is essential for successful single-crystal growth.

-

Characterization : The identity and purity of the final compound must be confirmed through spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

-

Mass Spectrometry (MS) : To verify the molecular weight.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.

-

Crystallization: The Art and Science of Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step in structure determination. A systematic approach using various techniques and a range of solvents is recommended.

Solvent Screening